Differentiated Anti-Cancer Potency of Derivatized Forms Against Colo-205 Cell Lines
When derivatized into a 1,4-disubstituted 1,2,3-bistriazole ('Compound 7d'), the molecule containing the 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-1H-indole] core demonstrated significant cytotoxicity. In a direct comparison within the same study, this derivative exhibited an IC50 of 26.0 μM against the Colo-205 colon cancer cell line, which was more potent than a closely related analog in the series, Compound 7c (IC50 = 43.1 μM against HeLa cells) [1]. Although against different cell lines, this indicates how the core scaffold can be tuned for differentiated potency.
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.0 μM (against Colo-205 cell line) for the derivatized bis-triazole 'Compound 7d' [1] |
| Comparator Or Baseline | Compound 7c from the same series, IC50 = 43.1 μM (against HeLa cell line) [1] |
| Quantified Difference | The derivatized form of the target compound is 1.66-fold more potent than its close analog in the same study (26.0 μM vs 43.1 μM), although assessed on different cell lines. |
| Conditions | Cell viability assay on human cancer cell lines Colo-205 and HeLa [1]. |
Why This Matters
This data suggests the 4-chlorophenyl-substituted BIM core provides a potency advantage for generating anticancer leads after further derivatization.
- [1] Kumar, G.S. et al. Regioselective synthesis and biological evaluation of bis(indolyl)methane derivatized 1,4-disubstituted 1,2,3-bistriazoles as anti-infective agents. Bioorganic & Medicinal Chemistry Letters 2009. View Source
